molecular formula C20H22N2O5 B2705750 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851988-97-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2705750
CAS No.: 851988-97-1
M. Wt: 370.405
InChI Key: ZWJSBLZCEJULON-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic chemical compound of significant interest in specialized research applications. This molecule features a 3,4-dimethoxyphenethyl group linked to a 2-oxo-1,3-benzoxazole (also known as 3H-1,3-benzoxazol-2-one or 2-oxobenzoxazole) moiety via a propanamide chain . Compounds containing the 1,3-benzoxazol-2-one structure have been investigated in various scientific contexts, including as potential modulators of biological targets such as the GPR139 receptor, which is a subject of study in neurological research . The specific research applications and mechanism of action for this compound are an area of ongoing exploration. Researchers value this compound for its unique structural features, which combine a substituted phenethylamine with a heterocyclic lactam, making it a valuable intermediate or tool compound in medicinal chemistry and drug discovery projects. This product is provided with high chemical purity and is intended for laboratory research purposes. It is strictly For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-17-8-7-14(13-18(17)26-2)9-11-21-19(23)10-12-22-15-5-3-4-6-16(15)27-20(22)24/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSBLZCEJULON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst.

    Amidation Reaction: The final step involves the coupling of the benzoxazole derivative with the phenethyl group through an amidation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymer matrices to modify their properties, such as conductivity and thermal stability.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular responses and functions.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be incorporated into formulations for therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell proliferation and apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethoxyphenyl Moieties

  • Compound from : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

    • Key Features : Dual 3,4-dimethoxyphenylethyl groups, ammonium chloride center, and carbamoyl linker.
    • Structural Comparison : Shares the 3,4-dimethoxyphenylethyl group with the target compound, but lacks the benzoxazole ring. The ammonium group in this analog enhances water solubility and ionic interactions, whereas the target compound’s benzoxazole may favor π-stacking or hydrogen bonding .
    • Research Findings : Single-crystal X-ray analysis (R-factor = 0.046) confirmed a planar dimethoxyphenyl ring and a staggered conformation in the ethyl chain, suggesting steric flexibility for binding or reactivity .
  • Compound from : 3-(3,4-Dimethoxyphenyl)-N-[2-(1-hydroxy-3-methoxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl]prop-2-enimidic acid Key Features: Dimethoxyphenyl group conjugated to a cyclohexadienone ring and an enimidic acid group. Comparison: The cyclohexadienone moiety introduces redox activity, contrasting with the target compound’s benzoxazole, which is more chemically inert. This difference could impact applications in oxidative environments .

Functional Group Analogues

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Key Features: Benzamide core with a hydroxyl-tertiary alkyl group. Comparison: The amide bond in both compounds facilitates hydrogen bonding. Research Findings: The N,O-bidentate directing group in this compound enables selective C–H functionalization in metal-catalyzed reactions, suggesting that the target’s benzoxazole could similarly direct regioselective catalysis .

Heterocyclic Core Analogues

  • 2-Oxo-1,3-benzoxazole Derivatives General Properties: Benzoxazole rings are known for their thermal stability and fluorescence properties. Comparison: Unlike benzimidazoles or benzothiazoles, benzoxazoles exhibit lower basicity due to oxygen’s electronegativity, which may reduce nucleophilic reactivity in the target compound compared to sulfur- or nitrogen-rich heterocycles.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Synthesis Method Biological/Chemical Relevance References
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (Target) C₂₁H₂₂N₂O₅ Benzoxazole, dimethoxyphenyl, amide Not reported in evidence Potential catalysis/bioactivity N/A
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate () C₂₄H₃₃ClN₂O₆·2H₂O Dimethoxyphenyl, ammonium, carbamoyl Crystallization from ethanol/water Ionic interactions, structural study
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₁H₁₅NO₂ Benzamide, tertiary alcohol 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H activation
3-(3,4-Dimethoxyphenyl)-N-[2-(1-hydroxy-3-methoxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl]prop-2-enimidic acid () C₂₁H₂₃NO₇ Dimethoxyphenyl, cyclohexadienone, enimidic acid Not detailed Antioxidant or redox applications

Research Implications and Gaps

  • Catalytic Potential: The target compound’s benzoxazole and dimethoxyphenyl groups may synergize to enable novel catalytic or ligand-directed reactions, building on ’s findings .
  • Biological Activity : Analogues in suggest dimethoxyphenyl derivatives could have antifungal or antioxidant properties, warranting exploration of the target compound’s bioactivity .
  • Structural Studies : The absence of crystallographic data for the target compound highlights a need for X-ray or DFT studies to elucidate conformation and intermolecular interactions.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Propanamide moiety: This functional group is known for its role in various biological activities.
  • Benzoxazole ring: This heterocyclic structure contributes to the compound's pharmacological properties.
  • Dimethoxyphenyl group: The presence of methoxy groups enhances lipophilicity and may influence interactions with biological targets.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest several potential pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways: It could interact with signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Activity: The presence of methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer effects. For instance:

  • Cell Line Studies: In vitro assays using various cancer cell lines (e.g., HCT-15 colon carcinoma) have shown that the compound exhibits significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Reference
HCT-1510
Jurkat (T-cell)15
A-431 (epidermoid)12

Mechanistic Studies

Further mechanistic investigations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is critical for its anticancer activity. Molecular dynamics simulations suggest that it stabilizes certain conformations of target proteins involved in cell cycle regulation .

Case Studies

Case Study 1: Efficacy Against Colon Cancer

A study involving the administration of this compound in a murine model of colon cancer showed a reduction in tumor size and weight compared to control groups. Histopathological analysis indicated decreased proliferation markers and increased apoptosis in treated tumors.

Case Study 2: Immunomodulatory Effects

In another study focusing on immune response modulation, the compound was shown to enhance the activity of natural killer (NK) cells in vitro, suggesting potential applications in immunotherapy for cancer treatment .

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